2-[(Dihexylamino)methyl]phenol
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Overview
Description
2-[(Dihexylamino)methyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a dihexylamino group attached to the phenol ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dihexylamino)methyl]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of a phenol derivative with a dihexylamine in the presence of a suitable base. The reaction typically requires elevated temperatures and may involve solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Dihexylamino)methyl]phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2) with or without catalysts
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated phenols
Scientific Research Applications
2-[(Dihexylamino)methyl]phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Dihexylamino)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The dihexylamino group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylphenol (o-Cresol)
- 3-Methylphenol (m-Cresol)
- 4-Methylphenol (p-Cresol)
Uniqueness
2-[(Dihexylamino)methyl]phenol is unique due to the presence of the dihexylamino group, which imparts distinct hydrophobic and electronic properties. This makes it more versatile in its applications compared to simpler phenols like methylphenols .
Properties
CAS No. |
108098-35-7 |
---|---|
Molecular Formula |
C19H33NO |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
2-[(dihexylamino)methyl]phenol |
InChI |
InChI=1S/C19H33NO/c1-3-5-7-11-15-20(16-12-8-6-4-2)17-18-13-9-10-14-19(18)21/h9-10,13-14,21H,3-8,11-12,15-17H2,1-2H3 |
InChI Key |
SGHQIKCTMHUCEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)CC1=CC=CC=C1O |
Origin of Product |
United States |
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